molecular formula C13H8BrN3O2S B12215077 4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12215077
M. Wt: 350.19 g/mol
InChI Key: VORURADCPDCNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and an oxadiazole ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with Thiophene: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be further functionalized through coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic or heteroaromatic groups.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex polyaromatic compounds.

Scientific Research Applications

4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of organic semiconductors or other advanced materials with specific electronic properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Research: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or altering its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide: Similar structure with a thiazole ring instead of an oxadiazole ring.

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure with a pyridine ring instead of a thiophene ring.

    4-bromo-thiophen-2-yl-acetonitrile: Contains a thiophene ring and a bromine atom but lacks the benzamide and oxadiazole components.

Uniqueness

4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the combination of its bromine, thiophene, and oxadiazole moieties, which confer specific electronic and steric properties

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

4-bromo-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)13(18)15-12-11(16-19-17-12)10-2-1-7-20-10/h1-7H,(H,15,17,18)

InChI Key

VORURADCPDCNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.